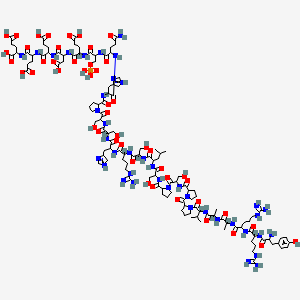
磷酸化糖原合酶肽-2(底物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phospho-Glycogen Synthase Peptide-2 (substrate) is a peptide substrate primarily used in Kinase Assays . It is a substrate for glycogen synthase kinase-3 (GSK-3) and can be used for affinity purification of protein-serine kinases .
Synthesis Analysis
The synthesis of Phospho-Glycogen Synthase Peptide-2 (substrate) is routinely evaluated as a substrate of active GSK3β to catalyze the incorporation of phosphate into phospho-glycogen synthase peptide-2 .Chemical Reactions Analysis
Phospho-Glycogen Synthase Peptide-2 (substrate) is used in kinase assays, where it serves as a substrate for the enzyme glycogen synthase kinase-3 (GSK-3) .科学研究应用
Kinase Assays
Phospho-Glycogen Synthase Peptide-2 is primarily used in Kinase Assays . Kinase assays are tests that measure the activity of kinases, enzymes that modify other proteins by chemically adding phosphate groups to them. This peptide serves as a substrate for these assays, allowing researchers to study the activity of specific kinases.
Glycogen Synthase Kinase-3 (GSK-3) Studies
This compound is a synthetic peptide suitable as a substrate for glycogen synthase kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation. By using this peptide as a substrate, researchers can study the activity and function of GSK-3.
Protein Phosphorylation Studies
Phospho-Glycogen Synthase Peptide-2 can be used to study protein phosphorylation . Protein phosphorylation is a crucial post-translational modification that regulates a wide range of cellular processes. This peptide, when phosphorylated, can help researchers understand the mechanisms of protein phosphorylation and its role in cellular functions.
Drug Discovery and Development
This peptide can also be used in drug discovery and development . By studying how different compounds interact with this peptide, researchers can identify potential drugs that can modulate the activity of kinases or other proteins.
Disease Research
Given the role of GSK-3 in various cellular processes, this peptide can be used in disease research . Abnormal activity of GSK-3 has been linked to several diseases, including diabetes, Alzheimer’s disease, and cancer. Researchers can use this peptide to study the role of GSK-3 in these diseases and potentially develop new therapeutic strategies.
Biochemical Assays
Lastly, Phospho-Glycogen Synthase Peptide-2 can be used in various biochemical assays . These assays can help researchers study the biochemical properties of this peptide, its interactions with other molecules, and its role in various biochemical reactions.
作用机制
安全和危害
Phospho-Glycogen Synthase Peptide-2 (substrate) is intended for research use only and is not to be used for any other purpose, which includes but is not limited to, unauthorized commercial uses, in vitro diagnostic uses, ex vivo or in vivo therapeutic uses or any type of consumption or application to humans or animals .
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[1-[2-[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMKCITWGMPAKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H191N40O48P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3029.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phospho-Glycogen Synthase Peptide-2 (substrate) | |
Q & A
Q1: Why was Phospho-Glycogen Synthase Peptide-2 used in this study?
A1: Phospho-Glycogen Synthase Peptide-2 is a well-established substrate for GSK3, allowing researchers to directly measure the kinase activity of GSK3α and GSK3β in a cell-free environment. This study aimed to determine if the cytotoxic effects observed with the drug elraglusib were truly due to GSK3 inhibition. Using this peptide substrate in a cell-free kinase assay allowed the researchers to directly compare the inhibitory potency of elraglusib against both GSK3 isoforms [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

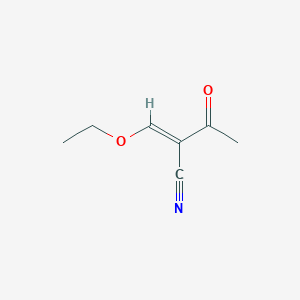
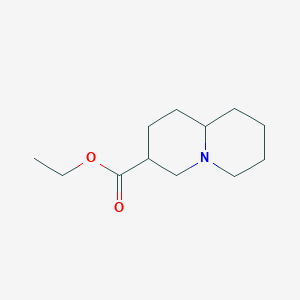
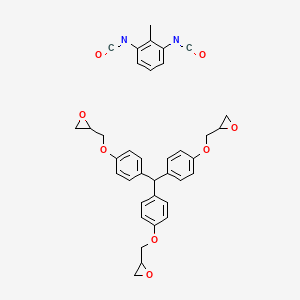
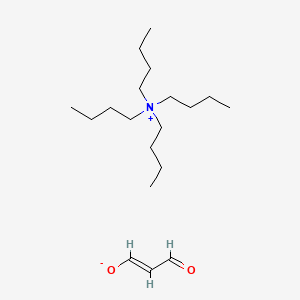

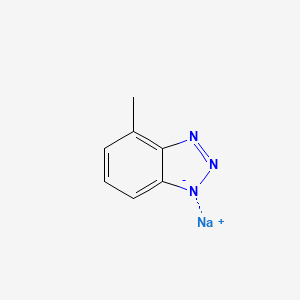

![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)